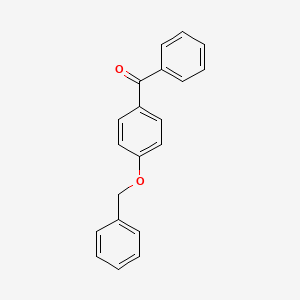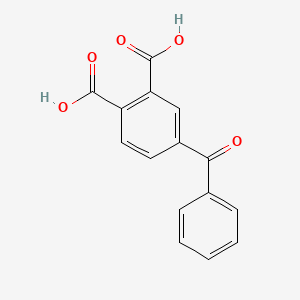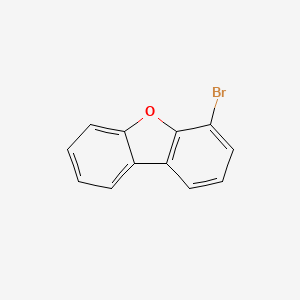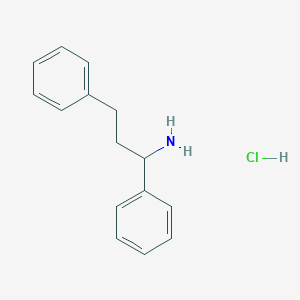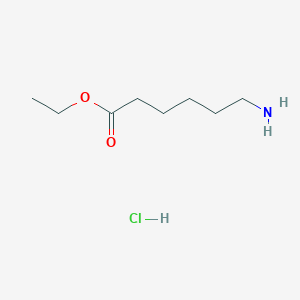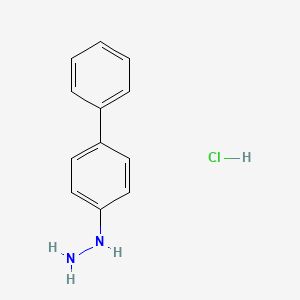
Benzhydryl isothiocyanate
Übersicht
Beschreibung
Benzhydryl isothiocyanate is a useful research compound. Its molecular formula is C14H11NS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolytic Studies
Research has demonstrated the role of benzhydryl isothiocyanate in the study of photolysis. Favaro and Mazzucato (1967) investigated the photolysis of this compound, among others, in rigid glasses at liquid nitrogen temperature. They identified intermediate and final products of photolysis, providing evidence for trapped radicals like benzyl, diphenylmethyl, and triphenylmethyl (Favaro & Mazzucato, 1967).
Protein Interaction Studies
This compound has been studied for its interactions with proteins. Hernández-Triana et al. (1996) found that benzyl-isothiocyanate (BITC) could reduce the lysine content of egg white protein, affecting lysine availability and the bioutilization of nitrogen (Hernández-Triana et al., 1996).
Microbial Biosynthesis
Liu et al. (2016) explored the biosynthesis of benzyl isothiocyanate in Escherichia coli, demonstrating the potential for large-scale microbial production of this compound. This study contributes significantly to the field of metabolic engineering for the production of isothiocyanates (Liu, Yang, Wang, & Yu, 2016).
Antimicrobial Applications
Dias, Aires, and Saavedra (2014) investigated the antimicrobial activity of isothiocyanates, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). They found that this compound was highly effective, showing a minimum inhibitory concentration that varied significantly, indicating its potential as a tool against MRSA (Dias, Aires, & Saavedra, 2014).
Chemical Synthesis and Polymerization
Summers, Motsoeneng, and Summers (2021) described the preparation of benzhydryl 2-propanoyl-functionalized trithiocarbonate RAFT agents. They studied the RAFT polymerization of styrene mediated by these agents, contributing to the field of polymer chemistry (Summers, Motsoeneng, & Summers, 2021).
Bioconjugation Research
Petri et al. (2020) explored the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye, comparing its reactivity and selectivity with other compounds. This study has implications for protein labeling in medicinal chemistry and chemical biology (Petri et al., 2020).
Cancer Prevention Research
Bianchini and Vainio (2004) discussed the role of isothiocyanates in cancer prevention, emphasizing their importance in reducing the risk of several types of cancers. This study highlights the significance of isothiocyanates, including this compound, in epidemiological studies related to cancer risk (Bianchini & Vainio, 2004).
Safety and Hazards
Benzhydryl isothiocyanate is classified as having acute toxicity, both orally and through inhalation or skin contact . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms if inhaled . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
Benzhydryl isothiocyanate, like other isothiocyanates, has been found to interact with a variety of intracellular targets. These include cytochrome P 450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Mode of Action
It is known that isothiocyanates can modulate a large number of cancer-related targets or pathways . They can inhibit cytochrome P 450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can affect the bioavailability of the compound.
Result of Action
Isothiocyanates have been found to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can inhibit the growth of various human malignancies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the antimicrobial activity of Benzyl isothiocyanate, a similar compound, has been found to be effective against a wide range of food-borne bacteria . This suggests that the food environment can influence the action of isothiocyanates.
Biochemische Analyse
Biochemical Properties
Benzhydryl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in the detoxification processes, such as glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of this compound with glutathione, leading to the formation of less toxic and more water-soluble products that can be excreted from the body .
Additionally, this compound has been shown to inhibit certain deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are associated with tumorigenesis. By inhibiting these enzymes, this compound promotes the degradation of oncogenic proteins, thereby exerting its anticancer effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell death .
Moreover, this compound influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory and anticancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the covalent binding of the isothiocyanate group to nucleophilic amino acid residues, such as cysteine, in target proteins. This covalent modification can lead to the inhibition or activation of the target proteins, depending on their function .
For example, the binding of this compound to cysteine residues in deubiquitinating enzymes results in the inhibition of these enzymes, promoting the degradation of oncogenic proteins. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products .
Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with its role as an anticancer agent and highlight its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert chemoprotective effects by inducing phase II detoxification enzymes and inhibiting pro-inflammatory pathways . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its reactive nature and potential to form covalent adducts with cellular proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferases, forming a glutathione conjugate that is further metabolized through the mercapturic acid pathway . This pathway involves the enzymatic degradation of the glutathione conjugate and its subsequent excretion as a mercapturic acid derivative .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes . Additionally, this compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications. The compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and binding partners . These localizations can affect the activity and function of this compound, contributing to its diverse biological effects.
Eigenschaften
IUPAC Name |
[isothiocyanato(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSFTZMBFYTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334446 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-21-8 | |
| Record name | Benzhydryl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydryl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substitution pattern on the benzhydryl ring influence the reactivity of the isothiocyanate group in benzhydryl isothiocyanates?
A1: The research [] investigated the impact of various substituents (halo, methyl, methoxy, nitro, and isothiocyanato groups) at different positions (2-, 3-, 4-, and 4,4-) on the benzhydryl ring. It was found that the substituents influence the reactivity of the isothiocyanate group (-NCS) in a manner that correlates with their Hammett parameters (σm and σp). Specifically, the infrared (IR) spectra revealed that the stretching frequency of the -NCS group (Vas(NCS)) showed a linear correlation with the Hammett parameters. This suggests that electron-withdrawing groups increase the reactivity of the -NCS group towards nucleophiles, while electron-donating groups have the opposite effect. This information provides valuable insight into how structural modifications can be utilized to tune the reactivity of benzhydryl isothiocyanates for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



